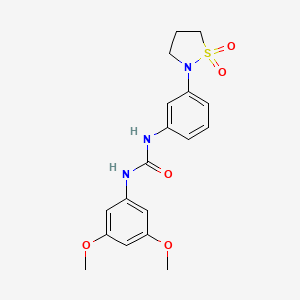

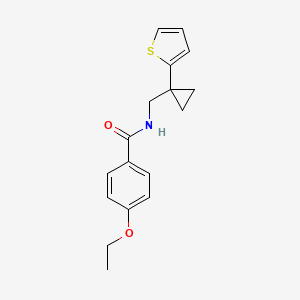

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as DTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTG is a selective agonist for sigma-1 receptors, which are a type of protein found in the brain and other tissues. Sigma-1 receptors have been implicated in a variety of physiological processes, including pain perception, memory formation, and cell survival. DTG has been shown to have a number of effects on these processes, and has therefore been of great interest to researchers in the fields of neuroscience and pharmacology.

Applications De Recherche Scientifique

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives, closely related to the queried compound, have been studied for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives, including compounds like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown significant inhibition properties, suggesting potential application of similar compounds in corrosion protection (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Activity

Diaryl ureas, akin to the queried compound, have been explored for their antiproliferative effects on various cancer cell lines. Research into compounds like 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea has revealed potent inhibitory activity against cancer cells, indicating the potential of similar urea derivatives in cancer treatment (Feng et al., 2020).

DNA-Topoisomerase Inhibition

Research on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, which share structural similarities with the target compound, has shown that these substances have significant antiproliferative action and can inhibit DNA topoisomerases I and II-alpha, an important target in cancer therapeutics (Esteves-Souza et al., 2006).

Microbial Degradation of Herbicides

Substituted urea herbicides, similar to the compound , have been studied for their phytotoxicity and microbial degradation. These studies help in understanding the environmental impact and degradation pathways of such compounds (Murray, Rieck, & Lynd, 1969).

Supramolecular Gelators

Research into quinoline urea derivatives has explored their ability to form gels when mixed with silver compounds. This suggests potential applications in materials science, especially in designing novel gel materials for various industrial applications (Braga et al., 2013).

Kinase Inhibition in Cancer Therapy

N-aryl-N'-pyrazinylurea compounds, structurally related to the queried compound, have been studied for their inhibition of checkpoint kinase 1 (Chk1) in cancer cells, providing a potential pathway for cancer treatment (Li et al., 2006).

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-25-16-10-14(11-17(12-16)26-2)20-18(22)19-13-5-3-6-15(9-13)21-7-4-8-27(21,23)24/h3,5-6,9-12H,4,7-8H2,1-2H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENZVBCUKQUGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)

![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)